molecular formula C13H11N3S B13400085 5-Benzothiazolamine, 2-(4-aminophenyl)- CAS No. 13676-50-1

5-Benzothiazolamine, 2-(4-aminophenyl)-

Cat. No.: B13400085
CAS No.: 13676-50-1
M. Wt: 241.31 g/mol
InChI Key: IWQSVMPGXSAKEG-UHFFFAOYSA-N
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Description

5-Benzothiazolamine, 2-(4-aminophenyl)- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused with a thiazole ring. This particular compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzothiazolamine, 2-(4-aminophenyl)- typically involves the reaction of 2-aminobenzothiazole with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzothiazolamine, 2-(4-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .

Scientific Research Applications

5-Benzothiazolamine, 2-(4-aminophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzothiazolamine, 2-(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain cancer cells by interfering with their DNA synthesis and inducing apoptosis. The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzothiazolamine, 2-(4-aminophenyl)- stands out due to its unique chemical structure, which allows it to interact with specific molecular targets.

Properties

CAS No.

13676-50-1

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(4-aminophenyl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2

InChI Key

IWQSVMPGXSAKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)N)N

Origin of Product

United States

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